Cas no 500025-07-0 (3-3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid)
500025-07-0 structure
Product Name:3-3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid
N.o CAS:500025-07-0
MF:C11H9FN2O3
MW:236.199166059494
MDL:MFCD05130922
CID:1038972
PubChem ID:7130711
Update Time:2025-04-20
3-3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
- 3-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-PROPANOIC ACID
- 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-propionic acid
- SY083458
- SCHEMBL6332416
- BBL007754
- ALBB-012742
- 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid
- CS-0037201
- CHEMBL2442675
- 1,2,4-oxadiazole-5-propanoic acid, 3-(4-fluorophenyl)-
- STK524004
- EN300-14359
- MFCD05130922
- AS-70332
- AKOS000112028
- DTXSID80427857
- 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, AldrichCPR
- 500025-07-0
- Z57674522
- 3-3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid
-
- MDL: MFCD05130922
- Inchi: 1S/C11H9FN2O3/c12-8-3-1-7(2-4-8)11-13-9(17-14-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16)
- Chave InChI: BUMRHSFCLPSTJE-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1=NOC(CCC(=O)O)=N1
Propriedades Computadas
- Massa Exacta: 236.06000
- Massa monoisotópica: 236.05972032g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 4
- Complexidade: 269
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.7
- Superfície polar topológica: 76.2Ų
Propriedades Experimentais
- PSA: 76.22000
- LogP: 1.89290
3-3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid Informações de segurança
- Código da categoria de perigo: 22
-
Identificação dos materiais perigosos:
- Classe de Perigo:IRRITANT
3-3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid Dados aduaneiros
- CÓDIGO SH:2934999090
- Dados aduaneiros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid Preçomais >>
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|---|---|---|---|---|---|---|---|---|
| Fluorochem | 218790-250mg |
3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid |
500025-07-0 | 95% | 250mg |
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| Fluorochem | 218790-1g |
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500025-07-0 | 95% | 1g |
£202.00 | 2022-03-01 | |
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3-(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid |
500025-07-0 | 95% | 5g |
£605.00 | 2022-03-01 | |
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500025-07-0 | 95% | 25g |
£1812.00 | 2022-03-01 | |
| TRC | F621325-10mg |
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500025-07-0 | 10mg |
$64.00 | 2023-05-18 | ||
| TRC | F621325-25mg |
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500025-07-0 | 25mg |
$75.00 | 2023-05-18 | ||
| TRC | F621325-50mg |
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
500025-07-0 | 50mg |
$87.00 | 2023-05-18 | ||
| TRC | F621325-100mg |
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
500025-07-0 | 100mg |
$98.00 | 2023-05-18 | ||
| Chemenu | CM193544-1g |
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-propanoic acid |
500025-07-0 | 95% | 1g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | D765442-250mg |
3-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANOIC ACID |
500025-07-0 | 95% | 250mg |
$165 | 2024-06-06 |
3-3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ylpropanoic acid Literatura Relacionada
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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